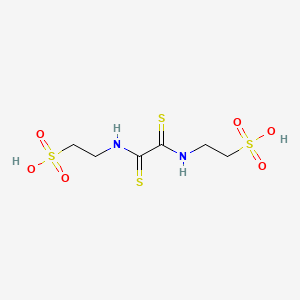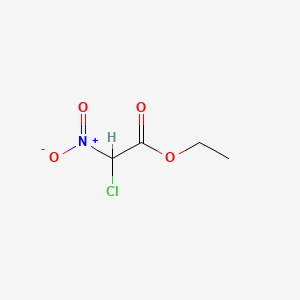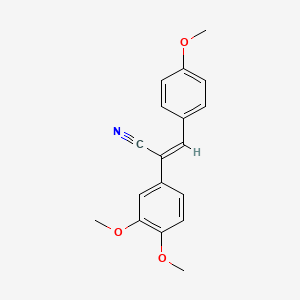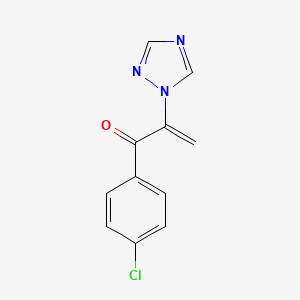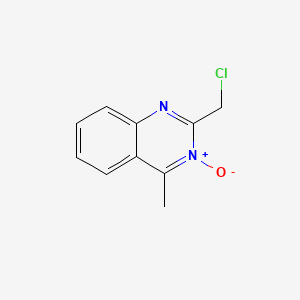
2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclocondensation of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid.
Oxidation to Form the 3-Oxide: The final step involves the oxidation of the quinazoline derivative to form the 3-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Parent quinazoline.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinazoline-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide involves its interaction with various molecular targets. The 3-oxide functional group can participate in redox reactions, influencing cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinazoline 3-oxide: Lacks the chloromethyl group, leading to different reactivity and applications.
4-Methylquinazoline 3-oxide: Similar structure but without the chloromethyl group.
2-(Hydroxymethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide is unique due to the presence of both the chloromethyl and 3-oxide functional groups
Propriétés
Numéro CAS |
6640-59-1 |
|---|---|
Formule moléculaire |
C10H9ClN2O |
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C10H9ClN2O/c1-7-8-4-2-3-5-9(8)12-10(6-11)13(7)14/h2-5H,6H2,1H3 |
Clé InChI |
BUHMBFBOQCPBRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(=NC2=CC=CC=C12)CCl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


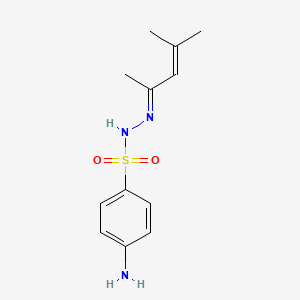
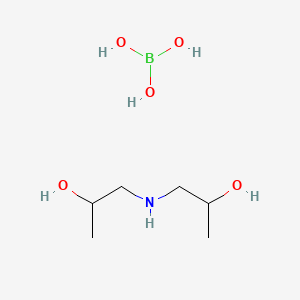
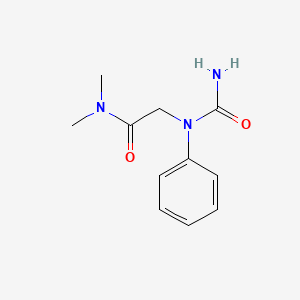


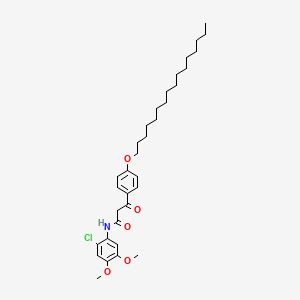
![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
